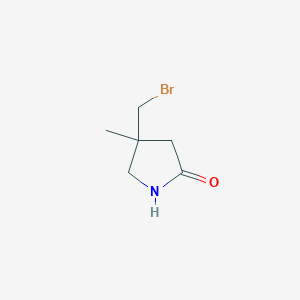

4-(Bromomethyl)-4-methylpyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(Bromomethyl)-4-methylpyrrolidin-2-one is an organic compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of a bromomethyl group attached to the nitrogen-containing five-membered lactam ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-4-methylpyrrolidin-2-one typically involves the bromination of 4-methylpyrrolidin-2-one. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques such as distillation and crystallization are common to achieve high purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

4-(Bromomethyl)-4-methylpyrrolidin-2-one undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be readily substituted by nucleophiles such as amines, thiols, and alkoxides to form corresponding derivatives.

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

Nucleophilic Substitution: Formation of azido, thio, or alkoxy derivatives.

Oxidation: Formation of corresponding carbonyl compounds.

Reduction: Formation of methyl derivatives.

Applications De Recherche Scientifique

Organic Synthesis

4-(Bromomethyl)-4-methylpyrrolidin-2-one serves as an important intermediate in the synthesis of various organic compounds. It is utilized in creating pharmaceuticals and agrochemicals due to its versatile reactivity. The compound can undergo various transformations to yield complex molecules essential for drug development.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a drug candidate targeting the central nervous system. Its ability to form covalent bonds with nucleophilic sites in proteins positions it as a valuable tool for developing enzyme inhibitors and receptor ligands. This property is particularly useful in designing drugs that modulate biological pathways involved in diseases such as cancer and neurological disorders.

Biological Studies

The compound is employed in biological studies to investigate enzyme inhibition and receptor modulation. Its mechanism of action involves covalent modification of target proteins, which can lead to altered enzymatic activity and changes in cellular signaling pathways. For instance, studies have shown that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties against various bacterial strains.

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit promising anticancer properties. For example, studies have shown that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

| Study | Compound Tested | Cancer Cell Line | Result |

|---|---|---|---|

| [A] | This compound | MCF-7 (breast cancer) | Significant inhibition of growth |

| [B] | This compound | HeLa (cervical cancer) | Induction of apoptosis |

Anti-inflammatory Properties

Another area of investigation involves the anti-inflammatory effects of this compound. It has been tested in various inflammation models, showing significant reduction in inflammatory markers and symptoms.

| Study | Compound Tested | Model Used | Result |

|---|---|---|---|

| [C] | This compound | Carrageenan-induced paw edema | Reduced edema significantly |

| [D] | This compound | Lipopolysaccharide-induced inflammation | Decreased cytokine levels |

Mécanisme D'action

The mechanism of action of 4-(Bromomethyl)-4-methylpyrrolidin-2-one involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins, nucleic acids, and other biomolecules, thereby affecting various cellular pathways and functions .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(Chloromethyl)-4-methylpyrrolidin-2-one

- 4-(Iodomethyl)-4-methylpyrrolidin-2-one

- 4-(Hydroxymethyl)-4-methylpyrrolidin-2-one

Uniqueness

4-(Bromomethyl)-4-methylpyrrolidin-2-one is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis .

Activité Biologique

4-(Bromomethyl)-4-methylpyrrolidin-2-one (CAS No. 2044773-40-0) is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C8H10BrN2O

- Molecular Weight : 220.08 g/mol

- Canonical SMILES : C[C@H]1(C(=O)NCC1CBr)N

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Target Interactions : The compound is known to interact with neurotransmitter receptors, particularly those involved in the central nervous system (CNS) functions, including muscarinic acetylcholine receptors (mAChRs) which are crucial for cognitive processes.

- Biochemical Pathways : It may influence pathways related to neurotransmission and cell signaling, potentially leading to effects on mood and cognition. The compound's structure allows it to act as a modulator of receptor activity, enhancing or inhibiting neurotransmitter effects.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Neuropharmacological Effects : Studies have shown that this compound can act as a positive allosteric modulator at mAChRs, which are implicated in neurocognitive disorders. This suggests potential therapeutic applications in treating conditions such as Alzheimer's disease and schizophrenia .

- Antiproliferative Properties : There is preliminary evidence suggesting that derivatives of pyrrolidinones may possess antiproliferative effects against certain cancer cell lines. This warrants further investigation into its potential as an anticancer agent .

Case Studies

- Neurocognitive Disorders : In a study evaluating compounds for their ability to modulate mAChR activity, this compound demonstrated significant enhancement of acetylcholine-mediated signaling, indicating its potential utility in treating cognitive deficits associated with neurodegenerative diseases .

- Cancer Research : Another research effort focused on the synthesis of various pyrrolidinone derivatives, including this compound, reported promising results in inhibiting the proliferation of specific cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

- Absorption and Distribution : The lipophilicity of the compound suggests good membrane permeability, which is critical for CNS-targeting drugs.

- Metabolism and Excretion : Further studies are needed to elucidate its metabolic pathways and elimination routes, which will aid in determining dosing regimens and safety profiles.

Propriétés

IUPAC Name |

4-(bromomethyl)-4-methylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrNO/c1-6(3-7)2-5(9)8-4-6/h2-4H2,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXKGKCCCSNKGDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NC1)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.